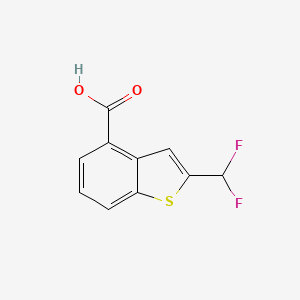
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is an organic compound that features a benzothiophene core with a difluoromethyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid typically involves the introduction of the difluoromethyl group onto the benzothiophene core. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the benzothiophene core .
科学研究应用
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)-1-benzothiophene-4-carboxylic acid: Similar structure but with a trifluoromethyl group.
2-(Difluoromethyl)-1-benzofuran-4-carboxylic acid: Similar structure but with a benzofuran core.
2-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups on the benzothiophene core. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
生物活性
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group, combined with the benzothiophene scaffold, suggests properties that may enhance its interaction with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzothiophene core, which is known for its biological relevance, particularly in drug discovery. The difluoromethyl group can influence the compound's lipophilicity and hydrogen-bonding capabilities, potentially affecting its pharmacokinetics and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethyl substituent enhances metabolic stability and lipophilicity, facilitating better membrane permeability and interaction with target proteins.
Enzyme Inhibition
Research indicates that benzothiophene derivatives can act as allosteric inhibitors of key enzymes. For instance, compounds similar to this compound have shown promise in inhibiting branched-chain α-ketoacid dehydrogenase kinase (BDK), which plays a critical role in metabolic pathways associated with branched-chain amino acids (BCAAs) .
Anticancer Properties
The compound has been explored for its potential anticancer activity. Studies suggest that benzothiophene derivatives can induce apoptosis in neoplastic cells by inhibiting histone deacetylases, leading to cell cycle arrest and differentiation . This mechanism is particularly relevant for treating various cancers.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related compounds. For example, derivatives like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid have been shown to alleviate symptoms of ulcerative colitis by modulating inflammatory cytokines and restoring gut microbiota balance . This suggests that this compound may also possess similar anti-inflammatory effects.
Case Studies
属性
IUPAC Name |
2-(difluoromethyl)-1-benzothiophene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c11-9(12)8-4-6-5(10(13)14)2-1-3-7(6)15-8/h1-4,9H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCITZXSNSJXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














